2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride
Description
2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride (hereafter referred to as Compound A) is a fluorinated pyrrolidine derivative with a chiral aminomethyl substituent at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring. Its dihydrochloride salt form enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
2-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN3O.2ClH/c8-5-1-6(2-9)11(3-5)4-7(10)12;;/h5-6H,1-4,9H2,(H2,10,12);2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVLKVZRHVMMTP-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)CC(=O)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CN)CC(=O)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction.
Fluorination: The fluorine atom is introduced using a fluorinating agent under controlled conditions.
Acetylation: The acetamide group is formed through an acetylation reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or fluorine groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride exhibit significant anticancer properties. For instance:
- Case Study: Inhibition of Cancer Cell Proliferation
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains:
- Case Study: Antibacterial Efficacy
Neuropharmacological Applications
Given its structural similarity to known neuropharmacological agents, this compound may have applications in treating neurodegenerative diseases:
- Case Study: Enzyme Inhibition
Future Directions and Research Needs
While the initial findings on the applications of this compound are promising, further research is necessary to fully understand its mechanisms of action and potential side effects. Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
- Mechanistic Studies : To elucidate specific pathways involved in its anticancer and antimicrobial activities.
- Formulation Development : To explore different delivery methods that could enhance bioavailability and therapeutic effect.
Mechanism of Action
The mechanism of action of 2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
Compound A’s unique attributes include:
- Chiral Centers : (2S,4S) configuration ensures stereospecific interactions.
- Fluorine Substituent: The 4-fluoro group likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
- Aminomethyl Side Chain: Facilitates hydrogen bonding and cationic interactions at biological targets.
Comparison Table
Functional Differences
- Metabolic Stability: Compound A’s 4-fluoro group reduces susceptibility to oxidative metabolism compared to non-fluorinated analogs like (2S)-2,5-Diaminopentanamide dihydrochloride .
- Target Specificity: The aminomethyl group in Compound A may enhance selectivity for amine-binding pockets, contrasting with the imidazole-containing analog in , which targets metal-dependent enzymes.
- Solubility: Dihydrochloride salts (common to Compound A and ) improve solubility in polar solvents, critical for intravenous formulations.
Biological Activity
The compound 2-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride, also known by its CAS number 1931958-62-1, is a derivative of pyrrolidine and has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₆Cl₂FN₃O
- Molecular Weight : 248.13 g/mol
- CAS Number : 1931958-62-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system, potentially influencing neurotransmitter release and receptor activity.
Neuroprotective Effects
Research indicates that compounds similar to 2-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide can exhibit neuroprotective properties. For instance, studies have shown that pyrrolidine derivatives can mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration.
Table 1: Summary of Neuroprotective Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro neuronal cultures | Reduced lipid peroxidation and cell death | |
| Rodent models of neurodegeneration | Improved cognitive function and reduced inflammation |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Similar compounds have demonstrated efficacy in reducing seizure frequency in animal models by modulating sodium and calcium channels.
Table 2: Anticonvulsant Efficacy
| Study Reference | Animal Model | Results |
|---|---|---|
| DBA mice | Significant reduction in seizure duration | |
| Rat models | Dose-dependent anticonvulsant effect |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 2-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide:
-
Case Study on Cognitive Enhancement :
A study involving aged rats showed that administration of similar pyrrolidine derivatives improved learning and memory retention, suggesting potential applications in treating age-related cognitive decline. -
Case Study on Seizure Disorders :
Clinical trials with related compounds indicated a marked improvement in patients with refractory epilepsy, showcasing the compound's promise as an adjunct therapy.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(2S,4S)-2-(Aminomethyl)-4-fluoropyrrolidin-1-yl]acetamide dihydrochloride, and how do reaction parameters influence stereochemical outcomes?
- Methodological Answer : Synthesis involves fluorination and amination steps. Fluorination of the pyrrolidine ring typically requires a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions to preserve stereochemistry. Subsequent amination with protected amines (e.g., Boc-aminomethyl groups) ensures regioselectivity. Key parameters include:
- Temperature : Lower temperatures (0–25°C) reduce racemization.
- Catalysts : Chiral catalysts (e.g., Ru-based) enhance enantiomeric excess .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions.
- Data Table :
| Step | Reagent/Condition | Stereochemical Outcome (% ee) | Yield (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 25°C | 98% (2S,4S) | 75 |
| Amination | Boc-aminomethyl, Pd/C, H₂ | 95% (retained) | 82 |
Q. Which analytical techniques are most effective for confirming structural integrity and enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution; ¹H/¹³C NMR verifies backbone structure.
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm error).
- Polarimetry : Measures optical rotation to assess enantiomeric excess .
Advanced Research Questions
Q. How can quantum chemistry-based reaction path search methods optimize synthesis?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to model transition states and identify energy barriers.
- Step 2 : Screen solvents computationally (COSMO-RS) to predict solvation effects.
- Step 3 : Validate with microfluidic reactors (10–100 µL scale) to test predicted conditions.
- Example : ICReDD’s workflow integrates computational predictions with high-throughput experimentation, reducing optimization time by 60% .
Q. What strategies resolve discrepancies in biological activity data between this compound and its analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., fluoro vs. chloro) on target binding using radioligand assays.
- Mutagenesis Studies : Identify critical residues in enzymatic targets (e.g., kinases) via alanine scanning.
- Structural Overlay : Use X-ray crystallography to map binding poses of analogs (e.g., ’s thienopyrimidine derivatives) .
Q. How can statistical experimental design improve yield and purity?
- Methodological Answer :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) in a 2³ matrix.
- Response Surface Methodology (RSM) : Optimize interactions between factors.
- Example : A 3-factor DOE increased yield from 68% to 89% while maintaining >98% purity .
- Data Table :
| Factor | Low Level (-1) | High Level (+1) | Optimal Point |
|---|---|---|---|
| Temp (°C) | 20 | 40 | 30 |
| Solvent (DMF:H₂O) | 9:1 | 7:3 | 8:2 |
| Catalyst (mol%) | 1 | 3 | 2.5 |
Q. What are the stereochemical implications on pharmacokinetics, and how are they validated?
- Methodological Answer :
- In Vitro Assays : Measure metabolic stability in liver microsomes (human/rat) to assess CYP450 interactions.
- In Vivo Studies : Administer enantiomers separately in rodent models and quantify plasma half-life via LC-MS/MS.
- Findings : The (2S,4S) configuration shows 3x longer half-life than (2R,4R) due to reduced CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
